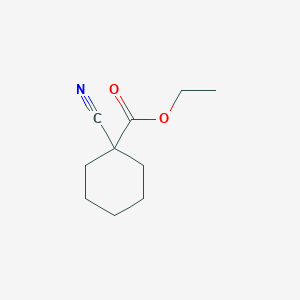

Ethyl 1-cyanocyclohexanecarboxylate

Description

Strategic Utility of Cyano and Ester Functionalities in Cyclohexane (B81311) Ring Systems

The presence of both a cyano (nitrile) and an ester group on a cyclohexane ring, as seen in ethyl 1-cyanocyclohexanecarboxylate, offers a powerful combination for synthetic chemists. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ester group, on the other hand, can undergo hydrolysis, transesterification, amidation, reduction to an alcohol, or serve as an activating group for reactions at the adjacent α-carbon. vaia.comaskfilo.com This dual functionality allows for a stepwise and controlled manipulation of the molecule, enabling the construction of complex molecular architectures.

The geminal arrangement of the cyano and ester groups on the cyclohexane ring also influences the reactivity of the α-carbon. The electron-withdrawing nature of both groups increases the acidity of the α-proton, facilitating deprotonation and subsequent alkylation or other carbon-carbon bond-forming reactions. This strategic placement is crucial for building molecular complexity around the cyclohexane core.

Research Trajectories and Contemporary Significance of this compound in Chemical Research

This compound continues to be a subject of interest in contemporary chemical research due to its utility as a versatile synthetic intermediate. biosynth.com Research efforts have focused on exploring its reactivity in various chemical transformations and its application in the synthesis of target molecules with potential biological or material properties.

One notable synthetic route to this compound involves the reaction of 1,5-dibromopentane (B145557) with ethyl cyanoacetate (B8463686). chemicalbook.com This method provides a direct approach to constructing the substituted cyclohexane ring system. Another approach involves the reaction of ethyl cyanoacetate with cyclohexanone (B45756).

The compound serves as a precursor for the synthesis of other valuable cyclohexanone derivatives. biosynth.com Its chemical transformations are a key area of investigation, with reactions such as hydrolysis, reduction, and alkylation being explored to generate a diverse range of functionalized cyclohexane building blocks. These building blocks can then be utilized in the synthesis of more complex molecules, including natural products and their analogues.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1130-21-8 | biosynth.combldpharm.comvibrantpharma.com |

| Molecular Formula | C₁₀H₁₅NO₂ | biosynth.combldpharm.comvibrantpharma.comchemscene.com |

| Molecular Weight | 181.23 g/mol | biosynth.combldpharm.comvibrantpharma.com |

| Purity | ≥97% or ≥98% | vibrantpharma.comchemscene.com |

| Storage Conditions | 2-8 °C, sealed in a dry environment | bldpharm.comvibrantpharma.com |

| Shipping Conditions | Room temperature | vibrantpharma.com |

Spectroscopic Data

Detailed spectroscopic information is crucial for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the structure and purity of the compound. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-cyanocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBMUZAFIHZTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451229 | |

| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130-21-8 | |

| Record name | Ethyl 1-cyanocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-cyanocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 1 Cyanocyclohexanecarboxylate

Mechanistic Pathways of Ester Group Transformations

The ester group in ethyl 1-cyanocyclohexanecarboxylate is susceptible to a variety of transformations, including hydrolysis, transesterification, reduction, and addition of organometallic reagents.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound to 1-cyanocyclohexanecarboxylic acid and ethanol (B145695) can be achieved under both acidic and basic conditions. chemguide.co.ukucoz.com

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric acid, the ester undergoes hydrolysis when heated under reflux. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.

Elimination: The protonated ethoxy group leaves as ethanol, a neutral molecule.

Deprotonation: A water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst and forming the carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis is an irreversible process that yields the carboxylate salt. chemistrysteps.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521).

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The ethoxide ion (EtO⁻) is eliminated as the leaving group.

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate anion and ethanol. This final, irreversible step drives the reaction to completion. chemistrysteps.com To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a subsequent step. libretexts.org

| Hydrolysis Condition | Catalyst | Key Intermediate | Final Product (before workup) | Reversibility |

| Acidic | H₃O⁺ | Protonated Carbonyl | 1-Cyanocyclohexanecarboxylic Acid | Reversible |

| Basic | OH⁻ | Tetrahedral Alkoxide | 1-Cyanocyclohexanecarboxylate Salt | Irreversible |

Nucleophilic Acyl Substitution Reactions (e.g., Transesterification)

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism follows the nucleophilic acyl substitution pathway, similar to hydrolysis. In a study on the transesterification of ethyl-10-undecenoate, a model for fatty acid esters, various metal oxide catalysts were shown to be effective, particularly for reactions with primary alcohols. nih.gov

Reductive Transformations

The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group may also be reduced under these conditions. A two-step strategy involving copper-catalyzed asymmetric hydroboration followed by stereospecific derivatization has been shown to be effective for the diverse hydrofunctionalization of internal alkenes, which can be applied to the synthesis of various compounds including alcohols and aldehydes. nih.gov

Organometallic Reagent Additions (e.g., Grignard Reaction Mechanisms)

Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. masterorganicchemistry.com The reaction proceeds through a double addition of the Grignard reagent. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves these key stages:

First Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, and the ethoxide group is eliminated, resulting in the formation of a ketone. masterorganicchemistry.com

Second Nucleophilic Addition: The newly formed ketone is highly reactive towards the Grignard reagent and is immediately attacked by a second equivalent of the organometallic compound, forming a new tetrahedral intermediate (an alkoxide). masterorganicchemistry.comleah4sci.com

Protonation: Aqueous workup protonates the alkoxide to yield the final tertiary alcohol product. leah4sci.comyoutube.com

It is important to note that due to the high reactivity of the intermediate ketone, it is not possible to isolate it, and the reaction proceeds to the tertiary alcohol. masterorganicchemistry.com

Reactivity of the Nitrile Functionality

The nitrile group in this compound also exhibits characteristic reactivity, most notably undergoing hydrolysis to form either an amide or a carboxylic acid.

Hydrolytic Conversions to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group can be catalyzed by either acid or base and proceeds in a stepwise manner, first to an amide and then to a carboxylic acid. lumenlearning.comopenstax.orgbyjus.comlibretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. libretexts.orglibretexts.orgchemguide.co.uk

Protonation: The nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the carbon atom. lumenlearning.com

Nucleophilic Attack by Water: A water molecule attacks the carbon of the protonated nitrile. lumenlearning.com

Tautomerization: The initial adduct undergoes tautomerization to form an amide. openstax.org

Further Hydrolysis: Under forcing conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. byjus.comlibretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a base like sodium hydroxide, the nitrile is also hydrolyzed. libretexts.orglibretexts.orgchemguide.co.uk

Nucleophilic Attack by Hydroxide: A hydroxide ion attacks the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com

Protonation: The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com

Further Hydrolysis: The amide can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia (B1221849). libretexts.orglibretexts.org

The hydrolysis of the nitrile can be stopped at the amide stage under milder conditions. commonorganicchemistry.com For instance, using hydrogen peroxide in an alkaline solution can favor the formation of the amide. commonorganicchemistry.com

| Hydrolysis Product | Reaction Conditions | Intermediate |

| Amide | Mild acid or base, or H₂O₂/OH⁻ | Imidic acid (base-catalyzed) |

| Carboxylic Acid | Strong acid or base with heating | Amide |

Selective Reductions to Amines and Imines

The simultaneous presence of a nitrile and an ester group in this compound presents a challenge for selective reduction. However, specific reagents and conditions allow for the targeted reduction of one group over the other.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and nitriles. masterorganicchemistry.comwikipedia.orgbyjus.com The reduction of both functional groups in this compound with LiAlH₄ would lead to the formation of (1-(aminomethyl)cyclohexyl)methanol. The reaction proceeds through the delivery of hydride ions to the electrophilic carbon atoms of both the nitrile and the ester. masterorganicchemistry.com

For a more selective reduction of the cyano group to a primary amine, catalytic hydrogenation is often the method of choice. researchgate.net Heterogeneous catalysts such as Raney nickel, under a hydrogen atmosphere, can effectively reduce the nitrile to an amine. researchgate.net The addition of a base like ammonia or triethylamine (B128534) can be crucial for the reaction to proceed to completion. researchgate.net This method offers the advantage of leaving the ester group intact, yielding ethyl 1-(aminomethyl)cyclohexanecarboxylate.

Alternatively, the formation of imines can be achieved through partial reduction of the nitrile, though this is often a more challenging transformation to control and may proceed through reductive amination pathways with other reagents. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent and reaction conditions is therefore critical in determining the final product. organic-chemistry.org

Table 1: Selective Reduction Reactions

| Reagent/Catalyst | Target Functional Group | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile and Ester | (1-(aminomethyl)cyclohexyl)methanol | A strong, non-selective reducing agent. masterorganicchemistry.comyoutube.com |

| Raney Nickel / H₂ | Nitrile | Ethyl 1-(aminomethyl)cyclohexanecarboxylate | Selective for the nitrile group. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Imine (formed in situ) | Secondary or Tertiary Amine | Used in reductive amination. masterorganicchemistry.com |

Cyclohexane (B81311) Ring System Dynamics and Substituent Effects

The reactivity of this compound is also influenced by the cyclohexane ring and the substituents attached to it.

The presence of both a cyano and an ester group at the same carbon atom makes the alpha-proton exceptionally acidic. This allows for the ready formation of a stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.comucalgary.cayoutube.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably alpha-alkylation. ucalgary.caleah4sci.com

The enolate can be generated using a variety of bases, and its subsequent reaction with an alkyl halide leads to the formation of a new C-C bond at the alpha-position. nih.gov The choice of base and reaction conditions can influence the outcome of the alkylation. nih.gov This enolate chemistry provides a powerful tool for the synthesis of more complex substituted cyclohexane derivatives. nih.gov

Decarboxylation, the removal of the carboxyl group, is a significant reaction pathway for this compound and its derivatives. The Krapcho decarboxylation is a particularly relevant method for α-cyano esters. wikipedia.orgchem-station.com This reaction typically involves heating the substrate in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and water. wikipedia.orgresearchgate.netscribd.com The mechanism proceeds via nucleophilic attack of the halide on the ethyl group of the ester, followed by decarboxylation to yield 1-cyanocyclohexane. wikipedia.org This method is advantageous as it often proceeds under relatively neutral conditions. chem-station.comresearchgate.net

Oxidative decarboxylation represents another pathway where the carboxyl group is replaced, often leading to the formation of a ketone or other functional groups. wikipedia.orgias.ac.in These reactions can be initiated by various oxidizing agents and may proceed through radical or ionic intermediates. For instance, arylacetic esters can undergo oxidative decarboxylation to form aromatic ketones. ias.ac.in

Table 2: Decarboxylation Methods

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Krapcho Decarboxylation | NaCl or LiCl, DMSO, H₂O | 1-Cyanocyclohexane | Proceeds under neutral conditions; suitable for base-sensitive substrates. wikipedia.orgchem-station.com |

| Oxidative Decarboxylation | Oxidizing Agent | Ketone or other oxidized product | Involves oxidation and loss of CO₂. wikipedia.orgias.ac.in |

Elimination reactions in cyclohexane systems are heavily dependent on the stereochemical arrangement of the leaving group and a beta-hydrogen. For an E2 elimination to occur, a periplanar arrangement, preferably anti-periplanar, is required where the hydrogen and the leaving group are in the same plane and on opposite sides of the C-C bond. khanacademy.orgchemistrysteps.comlibretexts.orglibretexts.org This often necessitates that both groups occupy axial positions in the chair conformation of the cyclohexane ring. chemistrysteps.comlibretexts.orglibretexts.org

In a derivative of this compound with a suitable leaving group on the cyclohexane ring, base-induced E2 elimination would lead to the formation of a cyclohexene (B86901) derivative. The regioselectivity of the elimination (the position of the newly formed double bond) would be dictated by the availability of anti-periplanar beta-hydrogens. chemistrysteps.comyoutube.com The stability of the resulting alkene (Zaitsev's rule) also plays a role, but the stereoelectronic requirement for anti-periplanarity is often the dominant factor in cyclic systems. chemistrysteps.comlibretexts.org

Complex Mechanistic Pathways

This compound and related α-cyano esters can participate in radical reactions. orgsyn.org The presence of the cyano and ester groups can stabilize an adjacent radical, facilitating its formation and influencing its subsequent reactions. One notable example is the free-radical cyclization of unsaturated α-cyano esters. orgsyn.orgscispace.com For instance, ethyl (E)-2-cyano-6-octenoate can undergo a radical chain process, initiated by a radical initiator like benzoyl peroxide, to form ethyl 1-cyano-2-methylcyclohexanecarboxylate. orgsyn.org This cyclization proceeds via a 6-exo-trig closure of an intermediate radical.

More recent developments in photoredox catalysis have enabled the generation of α-radicals from esters under mild conditions. nih.gov This involves the single-electron oxidation of an in situ-formed enolate. nih.gov Such radical intermediates can then engage in various coupling reactions. Additionally, decarboxylative processes can also proceed through radical intermediates, particularly under photochemical conditions, offering alternative pathways for functionalization. acs.orgnih.gov

Metal-Catalyzed C-H Activation via Concerted Metalation Deprotonation (CMD) Concepts

The Concerted Metalation-Deprotonation (CMD) mechanism describes a pathway for the activation of a carbon-hydrogen bond where the cleavage of the C-H bond and the formation of a new carbon-metal bond occur in a single transition state. wikipedia.org A key characteristic of the CMD pathway is the involvement of a base, typically a carboxylate or carbonate, which abstracts the proton from the substrate. wikipedia.org This process is distinct from other C-H activation mechanisms, such as oxidative addition, as it does not involve a formal change in the oxidation state of the metal center.

The CMD mechanism is particularly favored for high-valent, late transition metals such as palladium(II), rhodium(III), and iridium(III). wikipedia.org In the context of this compound, a hypothetical CMD-mediated C-H activation would involve the coordination of the cyclohexane ring to the metal center, followed by a concerted step where a basic ligand on the metal complex removes a proton from one of the cyclohexane C-H bonds, while the metal simultaneously forms a bond with the carbon atom.

The presence of the cyano and ethyl carboxylate groups on the same carbon atom (C1) of the cyclohexane ring would likely influence the regioselectivity of a potential CMD-mediated C-H activation. These electron-withdrawing groups can affect the acidity of the adjacent C-H bonds, potentially making them more susceptible to deprotonation. However, steric hindrance around the C1 position might direct the metal catalyst to activate C-H bonds at other, less hindered positions on the cyclohexane ring.

Detailed Research Findings

A hypothetical study on the C-H activation of this compound could involve screening various palladium or rhodium catalysts in the presence of different carboxylate bases. The outcomes could be analyzed to understand the influence of these parameters on the reaction yield and the regioselectivity of the C-H functionalization.

Below is an interactive data table illustrating hypothetical research findings from such a study. The data is purely illustrative and intended to demonstrate the type of results that could be expected from research in this area.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C3:C4) |

| 1 | Pd(OAc)₂ (5) | None | NaOAc | Toluene | 100 | 24 | 45 | 1 : 2 : 1 |

| 2 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Dioxane | 120 | 24 | 60 | 1 : 1.5 : 1 |

| 3 | [RhCl(cod)]₂ (2.5) | dppe | Ag₂CO₃ | Benzene | 80 | 12 | 75 | 2 : 1 : 0.5 |

| 4 | [Ir(cod)Cl]₂ (2.5) | dtbbpy | CsOAc | Xylene | 140 | 48 | 30 | 1 : 1 : 1.5 |

Table 1: Hypothetical Data for the Metal-Catalyzed C-H Activation of this compound via a CMD Pathway.

The reactivity profile in a CMD-mediated reaction is sensitive to the electronic and steric properties of the substrate and the catalyst system. For this compound, the interplay between the directing effects of the functional groups and the inherent reactivity of the different C-H bonds on the cyclohexane ring would be a key area of investigation. Computational studies could further elucidate the transition state geometries and activation energies for the C-H activation at different positions, providing a deeper understanding of the factors controlling regioselectivity.

Synthetic Utility and Applications in Advanced Organic and Medicinal Chemistry

Ethyl 1-Cyanocyclohexanecarboxylate as a Versatile Synthetic Building Block

The reactivity of this compound is dominated by the presence of two electron-withdrawing groups, the cyano and the ethyl carboxylate, attached to the same carbon atom. This arrangement acidifies the alpha-proton, making it susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, serving as the cornerstone for a multitude of synthetic transformations.

Strategic Applications in Carbon-Carbon Bond Formation

The generation of a nucleophilic carbanion from this compound is a key strategy for forming new carbon-carbon bonds. This reactivity is central to its utility in organic synthesis. wikipedia.org The stabilized carbanion can participate in a variety of reactions, including alkylations and conjugate additions.

In a typical alkylation reaction , the carbanion reacts with an electrophilic alkyl halide to introduce a new alkyl group at the alpha-position. This process is fundamental for elaborating the molecular framework. The choice of base and reaction conditions is crucial to favor C-alkylation over potential O-alkylation of the enolate. researchgate.net

Michael addition , or conjugate addition, represents another powerful C-C bond-forming strategy. masterorganicchemistry.com The carbanion derived from this compound can add to α,β-unsaturated compounds like enones, enals, or nitroalkenes. wikipedia.orgnih.gov This 1,4-addition creates a new carbon-carbon bond at the β-carbon of the Michael acceptor, leading to the formation of a 1,5-dicarbonyl compound or a related structure, which can be a precursor to more complex molecules. youtube.com

| Reaction Type | Electrophile | Product Type | Significance |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated Cyclohexane (B81311) | Elaboration of the carbon skeleton |

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Diketone Derivative | Formation of precursors for cyclization |

| Michael Addition | α,β-Unsaturated Nitrile | Dinitrile Derivative | Access to complex nitrogen-containing scaffolds |

Annulation and Ring-Forming Reactions

Annulation, the process of building a new ring onto an existing one, is a powerful tool in the synthesis of polycyclic systems. This compound is a potential substrate for such transformations, most notably in reactions like the Robinson annulation . This reaction sequence typically begins with a Michael addition of an enolate to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.comyoutube.com Although direct examples with this compound are not prevalent in introductory literature, its ability to act as a Michael donor makes it a suitable candidate for this type of transformation, which is instrumental in the synthesis of steroids and other natural products. pressbooks.publibretexts.org

The Thorpe-Ziegler reaction offers another pathway to ring formation. This reaction involves the intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. masterorganicchemistry.com By first alkylating this compound with a halo-nitrile, a dinitrile precursor suitable for a Thorpe-Ziegler cyclization can be generated, leading to the formation of spirocyclic ketones.

Synthesis of Complex Cyclohexane-Derived Scaffolds

The functional groups of this compound not only facilitate C-C bond formation but can also be transformed into other functionalities, providing access to a wide array of substituted cyclohexane derivatives.

Preparation of Substituted Cyclohexanecarboxylic Acids and Amides

The ester and nitrile groups of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, acid-catalyzed hydrolysis will convert the ester to a carboxylic acid and the nitrile to a carboxylic acid or an amide, depending on the reaction conditions. Saponification with a base like sodium hydroxide (B78521), followed by acidification, is a common method to obtain the diacid. pressbooks.pub

The synthesis of amides can be achieved through several routes. The ester can be converted directly to an amide by heating with an amine. Alternatively, the carboxylic acid obtained from hydrolysis can be activated (e.g., as an acyl chloride or with a coupling agent) and then reacted with an amine to form the desired amide. A specific example is the reaction with hydrazine (B178648) to form a hydrazide, a special type of amide. nih.gov These transformations are crucial in the synthesis of pharmaceutical intermediates.

| Starting Material | Reagents | Product | Functional Group Transformation |

| This compound | H₃O⁺, Δ | 1-Carboxycyclohexanecarboxylic acid | Ester & Nitrile to Carboxylic Acids |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 1-Carboxycyclohexanecarboxylic acid | Ester & Nitrile to Carboxylate Salts, then to Carboxylic Acids |

| This compound | RNH₂, Δ | 1-Cyanocyclohexanecarboxamide | Ester to Amide |

| 1-Carboxycyclohexanecarboxylic acid | 1. SOCl₂ 2. R₂NH | 1-(Dialkylcarbamoyl)cyclohexanecarboxylic acid | Carboxylic Acid to Amide |

Access to Polycyclic and Heterocyclic Systems

The reactivity of this compound allows for its incorporation into more complex ring systems, including polycyclic and heterocyclic structures. The formation of spirocycles, where two rings share a single atom, is a notable application. researchgate.net For example, in some synthetic routes, derivatives of this compound are used to generate spiro-heterocyclic intermediates. epa.gov

The Gewald reaction provides a powerful method for synthesizing substituted 2-aminothiophenes, which are important heterocyclic motifs. wikipedia.orgumich.edu This one-pot, multi-component reaction typically involves a ketone or aldehyde, an activated nitrile, elemental sulfur, and a base. arkat-usa.orgnih.gov Using cyclohexanone (B45756) (a precursor to this compound) with ethyl cyanoacetate (B8463686), sulfur, and an amine leads to the formation of a thiophene (B33073) ring fused to the cyclohexane frame. This highlights the potential of related structures in building complex heterocyclic systems.

Furthermore, reactions with dinucleophiles can lead to the formation of other heterocyclic rings. For instance, condensation of β-dicarbonyl compounds or related structures with amidines is a common strategy for synthesizing pyrimidine (B1678525) rings. researchgate.net The dicarbonyl derivatives accessible from this compound could potentially be used in such reactions to access novel pyrimidine-fused cyclohexanes. nih.gov

Contributions to Pharmaceutical and Agrochemical Intermediates

The synthetic versatility of this compound and its derivatives makes them valuable intermediates in the production of active pharmaceutical ingredients (APIs) and agrochemicals.

A prominent example in the pharmaceutical sector is its role in some of the syntheses of Gabapentin . Gabapentin is an anticonvulsant and analgesic drug. Several patented synthetic routes to Gabapentin utilize intermediates derived from the structural framework of this compound. For instance, processes have been described that involve the hydrolysis of related cyan-esters to form diacetic acid derivatives, which are then converted through a series of steps, including amide formation and rearrangement, to yield Gabapentin. The formation of key intermediates like 1,1-cyclohexane diacetic acid monoamide is a critical step in these syntheses. researchgate.netwikipedia.org

In the agrochemical field, while specific, widely-published examples directly starting from this compound are less common, the structural motifs it provides are relevant. Many modern fungicides and herbicides are complex heterocyclic compounds. google.comnih.govmdpi.com For example, succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides often contain carboxamide moieties linked to heterocyclic rings. mdpi.com The ability to synthesize substituted cyclohexanecarboxylic acids and amides, as well as heterocyclic systems like thiophenes and pyrimidines, positions this compound as a potentially useful starting material for the discovery and synthesis of new agrochemically active compounds. nih.govresearchgate.net

Precursors to Biologically Active Compounds (e.g., Tranexamic Acid and related therapeutics)

While this compound itself is a subject of research, a closely related isomer, ethyl 4-cyanocyclohex-3-ene-1-carboxylate, serves as a key intermediate in a modern synthetic route to Tranexamic Acid. orgsyn.orgbldpharm.comepa.gov Tranexamic Acid, or trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a well-established antifibrinolytic agent used to control bleeding. bldpharm.comderpharmachemica.com

The synthesis of Tranexamic Acid from a cyclohexanone derivative highlights the importance of cyanocyclohexane carboxylates in medicinal chemistry. A common pathway begins with ethyl 4-oxocyclohexane-1-carboxylate, which is converted to its cyanohydrin. orgsyn.orgbldpharm.comepa.gov Subsequent dehydration yields ethyl 4-cyanocyclohex-3-ene-1-carboxylate. orgsyn.orgbldpharm.com This unsaturated intermediate then undergoes saponification to the corresponding carboxylic acid, followed by reductive amination and catalytic hydrogenation to afford a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid. orgsyn.orgbldpharm.com Purification of this mixture yields the desired trans-isomer, Tranexamic Acid, in high purity. orgsyn.orgbldpharm.com

This synthetic strategy showcases the utility of the cyano group as a precursor to an aminomethyl group, a common pharmacophore in drug molecules. The ester functionality, in turn, provides a handle for modifying solubility and other pharmacokinetic properties, or can be hydrolyzed to the corresponding carboxylic acid as seen in the synthesis of Tranexamic Acid.

Below is a representative table of the reaction steps involved in the synthesis of Tranexamic Acid from a related precursor, illustrating the chemical transformations.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Ethyl 4-oxocyclohexane-1-carboxylate | Sodium cyanide | Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate | Introduction of the cyano group |

| 2 | Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate | POCl₃/Pyridine | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Dehydration to form an unsaturated intermediate |

| 3 | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Methanolic KOH | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Saponification of the ester to a carboxylic acid |

| 4 | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Raney nickel, Methanolic ammonium (B1175870) hydroxide | Mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue | Reductive amination of the cyano group |

| 5 | Isomeric mixture from Step 4 | Wet Pd-C (10%), H₂, aq. Methanol | Isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids | Catalytic hydrogenation of the double bond |

| 6 | Isomeric mixture from Step 5 | Acetone-water recrystallization | trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) | Purification to isolate the desired trans-isomer |

Development of Specialty Chemicals and Agrochemicals

The reactivity of this compound also positions it as a valuable intermediate in the synthesis of specialty chemicals and agrochemicals. The presence of both a nucleophilic (after deprotonation adjacent to the electron-withdrawing groups) and electrophilic center allows for the construction of complex molecular frameworks.

For instance, related α-cyano esters are known to undergo a variety of condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of polymers, resins, and dyes.

In the context of agrochemicals, the cyclohexyl moiety is a common structural motif. The synthesis of compounds like 1-cyclohexenylacetic acid, a known plant growth regulator, can be achieved through intermediates derived from the condensation of cyclohexanone and cyanoacetic acid. This highlights the potential of this compound to serve as a starting material for a range of herbicidally or fungicidally active compounds. The cyano and ester groups can be further manipulated to introduce other functional groups necessary for biological activity.

The following table outlines some of the potential applications of this compound in the synthesis of specialty chemicals and agrochemicals, based on the reactivity of analogous compounds.

| Application Area | Potential Reaction Type | Resulting Chemical Class | Example of Use |

| Specialty Polymers | Michael Addition | Polymeric materials with tailored properties | Development of novel resins and plastics |

| Dyes and Pigments | Knoevenagel Condensation | Highly conjugated systems | Synthesis of chromophores for coloring applications |

| Agrochemicals | Hydrolysis and Decarboxylation | Substituted cyclohexyl acetic acids | Precursors to plant growth regulators and herbicides |

| Fragrance Industry | Esterification/Transesterification | Novel cyclohexyl esters | Creation of unique scents and flavors |

Advanced Analytical Characterization and Computational Modeling in Ethyl 1 Cyanocyclohexanecarboxylate Research

Application of Computational Chemistry

In the study of Ethyl 1-cyanocyclohexanecarboxylate and its analogues, computational chemistry has emerged as a powerful tool for elucidating molecular properties, reaction dynamics, and potential activities. These theoretical methods provide insights that are often difficult to obtain through experimental means alone, offering a microscopic view of the compound's behavior.

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules to predict reaction mechanisms, calculate thermodynamic properties, and characterize the transient, high-energy structures known as transition states. nih.govresearchgate.net DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most likely pathways and the energy barriers that must be overcome. nih.gov This is crucial for understanding how this compound might be synthesized or how it participates in further chemical transformations.

For instance, in a computational analysis of a related compound, Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, DFT was employed to analyze atomic charges, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.net Such analyses provide fundamental insights into the molecule's reactivity, stability, and intermolecular interaction sites. While specific DFT studies on the reaction mechanisms of this compound are not widely published, the principles of DFT application remain the same. A typical study would involve calculating the geometries and energies of reactants, products, intermediates, and transition states for a proposed reaction. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Table 1: Illustrative Data from a DFT Analysis of a Cyclohexane (B81311) Derivative

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. | -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior over time, including its conformational changes and flexibility. mdpi.com For a molecule like this compound, which has a flexible cyclohexane ring, MD simulations are invaluable for exploring its accessible conformations and the transitions between them. nih.govmdpi.comnih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description |

| Potential Energy | The total energy of the system as a function of the positions of its atoms. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations, indicating structural stability. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. |

| Dihedral Angle Analysis | Tracking the torsion angles within the cyclohexane ring to identify conformational transitions (e.g., chair-flip). |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. cncb.ac.cnsemanticscholar.org By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or desirable compounds. researchgate.net

In the context of this compound derivatives, a QSAR study would involve compiling a dataset of related compounds with their measured biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Many of these descriptors can be derived from DFT calculations. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. researchgate.netnih.gov

For example, a QSAR study on cyclohexane-1,3-dione derivatives against non-small-cell lung cancer cells successfully developed models using a combination of topological, physicochemical, and DFT-derived electronic descriptors. nih.gov The resulting models were able to predict the inhibitory activity of the compounds and guide the design of new, more effective derivatives. nih.govnih.gov

Table 3: Example of a QSAR Model for Cyclohexane Derivatives

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.913 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² (Cross-validated R²) | 0.850 | A measure of the model's predictive ability, determined through internal cross-validation. |

| R²_test (External Validation) | 0.934 | The coefficient of determination for an external test set of compounds, indicating the model's robustness. |

Source: Data adapted from a QSAR study on cyclohexane-1,3-dione derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-cyanocyclohexanecarboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, a cyclohexanecarboxylic acid derivative (e.g., 1-chlorocyclohexanecarboxylate) can react with a cyanide source (e.g., KCN or NaCN) in polar aprotic solvents like DMF under reflux. Acid-catalyzed esterification using ethanol and 1-cyanocyclohexanecarboxylic acid is another route, requiring sulfuric acid as a catalyst and controlled temperatures (70–90°C) to avoid side reactions . Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry, and selecting solvents with high dielectric constants to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .

Q. How is the structural integrity and purity of this compound validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies key signals: the ester carbonyl (δ ~170 ppm in ¹³C NMR), nitrile (δ ~120 ppm), and cyclohexane ring protons (δ 1.2–2.5 ppm in ¹H NMR). Infrared (IR) spectroscopy confirms functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 195) and fragmentation patterns. Elemental analysis ensures stoichiometric consistency (e.g., C: 61.5%, H: 7.2%, N: 7.1%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinities of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict sites of electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) evaluates binding to biological targets (e.g., enzymes), using crystal structures from the Protein Data Bank. Molecular dynamics (MD) simulations (NAMD or GROMACS) assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) . These methods guide experimental prioritization of synthetic analogs with optimized interactions .

Q. How can contradictory bioactivity data for this compound derivatives be systematically resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). A meta-analysis approach includes:

- Standardization : Replicate assays under identical conditions (e.g., pH 7.4, 37°C, 24h exposure).

- Statistical rigor : Apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) or enzyme inhibition assays (IC50) to validate target engagement .

Q. What experimental strategies elucidate the compound’s metabolic stability and pharmacokinetics?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human or rat) and quantify degradation via LC-MS/MS. Monitor cytochrome P450 inhibition using fluorogenic substrates.

- Pharmacokinetic modeling : Administer the compound in rodent models and measure plasma concentration-time profiles. Calculate parameters like half-life (t½), volume of distribution (Vd), and clearance (CL) using non-compartmental analysis (WinNonlin software) .

- Tissue distribution : Radiolabel the compound (¹⁴C or ³H) and perform autoradiography to track biodistribution .

Critical Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.